Target Engagement: Pdr1-Gal11A KIX Interaction Inhibition Potency and Binding Affinity
iKIX1 directly inhibits the interaction between the CgPdr1 activation domain and the CgGal11A KIX domain. In a fluorescence polarization (FP) competition assay, iKIX1 displaced the CgPdr1 AD30 peptide from the CgGal11A KIX domain with an IC50 of 190.2 µM, and detailed binding studies revealed an apparent inhibition constant (Ki) of 18 µM [1]. The intrinsic binding affinity (Kd) of the CgPdr1 activation domain for the CgGal11A KIX domain was determined to be 319.7 nM [1]. This quantifies the target engagement that underlies the compound's unique resistance-reversal mechanism.
| Evidence Dimension | Inhibition of Pdr1-KIX protein-protein interaction |
|---|---|
| Target Compound Data | iKIX1: IC50 = 190.2 µM; Ki = 18 µM |
| Comparator Or Baseline | Fluconazole (azole antifungal): IC50 > 1 mM (no inhibition of this PPI) |
| Quantified Difference | Fluconazole shows no measurable inhibition of this target at pharmacologically relevant concentrations. |
| Conditions | Fluorescence polarization competition assay using recombinant CgGal11A KIX domain and fluorescein-labeled CgPdr1 AD30 peptide. |
Why This Matters
This target engagement profile is unique to iKIX1 among commercially available antifungal research tools and is the mechanistic basis for its resistance-reversal activity.
- [1] Sanglard D, Gelev V, Nishikawa JL, et al. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction. Nature. 2016;530(7591):485-489. View Source
